

Spectroscopic Data of 4-Phenoxyisoquinoline Intermediates: A Technical Guide

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Compound of Interest		
Compound Name:	4-Phenoxyisoquinoline	
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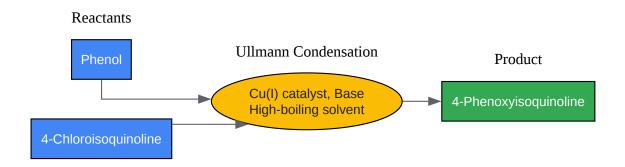
This technical guide provides a comprehensive overview of the spectroscopic data for key intermediates in a plausible synthetic route to **4-phenoxyisoquinoline**. Due to the limited availability of a complete, published experimental dataset for the synthesis of the parent **4-phenoxyisoquinoline** and its intermediates, this document presents a scientifically grounded, hypothetical pathway and the expected spectroscopic data based on established chemical principles and data from analogous structures.

The proposed synthesis involves the Ullmann condensation, a well-established method for the formation of diaryl ethers, starting from 4-chloroisoquinoline and phenol. This guide details the experimental protocols for each step and presents the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the intermediates in a clear, tabular format to facilitate comparison and analysis.

Proposed Synthetic Pathway

The synthesis of **4-phenoxyisoquinoline** can be envisioned through a copper-catalyzed Ullmann condensation between 4-chloroisoquinoline and phenol. This reaction typically involves a copper(I) catalyst, a base, and a high-boiling point solvent. The key intermediate in this process is a copper-phenoxide complex which then undergoes nucleophilic aromatic substitution with 4-chloroisoquinoline. For the purpose of this guide, we will consider the starting materials and the final product as key compounds for spectroscopic comparison.





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Figure 1: Proposed synthetic workflow for **4-Phenoxyisoquinoline** via Ullmann condensation.

Spectroscopic Data of Intermediates

The following tables summarize the expected spectroscopic data for the key compounds in the proposed synthesis of **4-phenoxyisoquinoline**.

Table 1: Spectroscopic Data for 4-Chloroisoquinoline (Starting Material)

Technique	Data
¹ H NMR	δ 8.95 (s, 1H), 8.20 (d, J=8.0 Hz, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.80 (t, J=7.5 Hz, 1H), 7.65 (t, J=7.5 Hz, 1H), 7.50 (s, 1H).
¹³ C NMR	δ 152.5, 148.0, 142.0, 136.0, 130.5, 129.0, 128.5, 127.0, 122.0.
IR (cm ⁻¹)	3050 (Ar C-H), 1620 (C=N), 1580, 1490 (C=C), 830 (C-Cl).
MS (m/z)	163 (M+), 128 (M-Cl)+.

Table 2: Spectroscopic Data for **4-Phenoxyisoquinoline** (Final Product)



Technique	Data
¹ H NMR	δ 8.80 (s, 1H), 8.15 (d, J=8.0 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.70 (t, J=7.5 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.40 (t, J=7.5 Hz, 2H), 7.20 (t, J=7.5 Hz, 1H), 7.10 (d, J=8.0 Hz, 2H), 6.90 (s, 1H).
¹³ C NMR	δ 158.0, 155.0, 152.0, 145.0, 136.5, 130.0, 129.5, 128.0, 127.5, 125.0, 124.0, 120.0, 118.0, 110.0.
IR (cm ⁻¹)	3060 (Ar C-H), 1610 (C=N), 1590, 1495 (C=C), 1240 (Ar-O-Ar).
MS (m/z)	221 (M+), 128 (M-OPh)+.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis of **4-phenoxyisoquinoline**.

Synthesis of **4-Phenoxyisoquinoline** via Ullmann Condensation

Materials:

- 4-Chloroisoquinoline (1.0 eq)
- Phenol (1.2 eq)
- Copper(I) iodide (CuI) (0.1 eq)
- Potassium carbonate (K2CO3) (2.0 eq)
- N,N-Dimethylformamide (DMF)

Procedure:



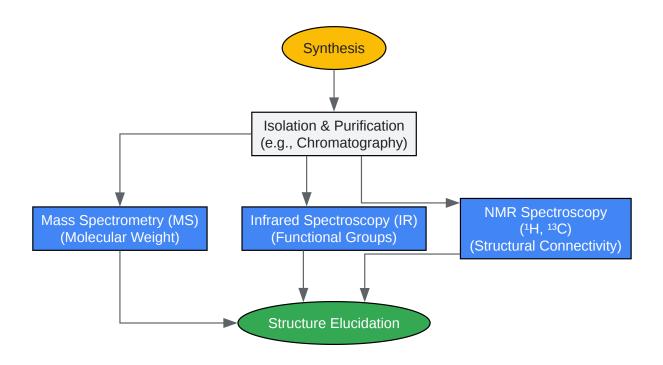
- To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroisoquinoline, phenol, copper(I) iodide, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
- Add anhydrous DMF to the flask via syringe.
- Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 4phenoxyisoquinoline.

Characterization: The structure of the synthesized **4-phenoxyisoquinoline** would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as detailed in Table 2.

Logical Relationships in Spectroscopic Analysis

The process of identifying and characterizing chemical intermediates relies on a logical workflow of spectroscopic analysis.





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Figure 2: Workflow for the spectroscopic analysis of synthetic intermediates.

This guide provides a foundational understanding of the expected spectroscopic characteristics of intermediates in the synthesis of **4-phenoxyisoquinoline**. Researchers can use this information as a reference for identifying and characterizing these and similar compounds in their own work.

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